molecular formula C9H6BrNS B062141 4-(5-Bromothiophen-2-yl)pyridine CAS No. 164936-60-1

4-(5-Bromothiophen-2-yl)pyridine

Cat. No. B062141
M. Wt: 240.12 g/mol
InChI Key: BKLQDMVQUWKFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"4-(5-Bromothiophen-2-yl)pyridine" is a brominated thiophene derivative that serves as an important building block in organic synthesis. Its structure allows for a wide range of chemical reactions and modifications, making it a valuable compound in the development of pharmaceuticals, materials science, and catalysis research.

Synthesis Analysis

The synthesis of thiophene derivatives, including "4-(5-Bromothiophen-2-yl)pyridine," often involves regioselective bromination techniques. Lucas et al. (2015) described a mild and regioselective bromination of thieno[2,3-b]pyridine, demonstrating the potential of 4-bromothieno[2,3-b]pyridine as a versatile building block for drug discovery and organic synthesis (Lucas et al., 2015).

Molecular Structure Analysis

Structural analyses of compounds similar to "4-(5-Bromothiophen-2-yl)pyridine" have been conducted using single-crystal X-ray diffraction, revealing detailed insights into their molecular geometry and crystalline architectures. For instance, the molecular structure of related pyridine derivatives has been characterized to understand their crystal packing and intermolecular interactions, which are crucial for their chemical reactivity and properties (Mu et al., 2015).

Chemical Reactions and Properties

The brominated thiophene ring in "4-(5-Bromothiophen-2-yl)pyridine" allows for various cross-coupling reactions, enhancing its utility in organic synthesis. The palladium-catalyzed direct heteroarylation of pyridyl-containing substrates, including 2-(5-bromothiophen-2-yl)pyridine, has been demonstrated to proceed with moderate to high yields, offering access to polyheteroaromatics used as (N⁁C)-chelate ligands (Laroche et al., 2013).

Physical Properties Analysis

The physical properties of "4-(5-Bromothiophen-2-yl)pyridine" and related compounds are significantly influenced by their molecular structure. For example, the crystalline architecture and supramolecular interactions play a critical role in determining their melting points, solubility, and stability (Zhu et al., 2014).

Chemical Properties Analysis

The chemical properties of "4-(5-Bromothiophen-2-yl)pyridine" are characterized by its reactivity towards nucleophilic substitution and coupling reactions. Its bromine atom makes it a reactive site for various transformations, including Suzuki cross-coupling reactions, which are pivotal in synthesizing complex organic molecules and polymers (Ahmad et al., 2017).

Scientific Research Applications

  • Suzuki-Miyaura Cross-Coupling and SNH Reactions : A study by Verbitskiy et al. (2012) demonstrated a combination of the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen (SNH) as a versatile method for synthesizing pyrimidines substituted with thiophene fragments, starting from commercially available 5-bromopyrimidine (Verbitskiy et al., 2012).

  • Regioselective Halogen-Magnesium Exchange : Takagi et al. (2017) investigated the regioselective halogen-magnesium exchange reaction of a bithiophene derivative bearing methoxy and pyridine groups at the β-position and Kumada coupling polymerization. The study also explored optoelectronic characterization of the resulting oligo(bithiophene) (Takagi et al., 2017).

  • Halogen-Dance Reaction : The work of Gronowitz et al. (1980) revealed that the reaction of bromoiodothiophenes with sodium methoxide led to a halogen-dance, producing various bromothiophene derivatives, including 4-bromo-2-methoxythiophene (Gronowitz et al., 1980).

  • Fluorescence Behavior of Thieno[3, 2-c]pyridine Derivatives : Toche and Chavan (2013) studied the effect of donor-acceptor substituent on absorption emission properties and fluorescent quantum yield of new thienopyridine derivatives (Toche & Chavan, 2013).

  • Synthesis of Novel Pyridine-Based Derivatives : Ahmad et al. (2017) described a palladium-catalyzed Suzuki cross-coupling reaction for synthesizing novel pyridine derivatives, highlighting their potential as chiral dopants for liquid crystals and evaluating their biological activities (Ahmad et al., 2017).

Future Directions

The future directions for “4-(5-Bromothiophen-2-yl)pyridine” could involve its use in the synthesis of new compounds via Suzuki-Miyaura coupling reactions or palladium-catalysed direct heteroarylation . These reactions could provide simpler access to heteroarylated nitrogen-based derivatives .

properties

IUPAC Name

4-(5-bromothiophen-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-9-2-1-8(12-9)7-3-5-11-6-4-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLQDMVQUWKFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569854
Record name 4-(5-Bromothiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromothiophen-2-yl)pyridine

CAS RN

164936-60-1
Record name 4-(5-Bromothiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Bromothiophen-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(5-Bromothiophen-2-yl)pyridine
Reactant of Route 3
Reactant of Route 3
4-(5-Bromothiophen-2-yl)pyridine
Reactant of Route 4
Reactant of Route 4
4-(5-Bromothiophen-2-yl)pyridine
Reactant of Route 5
Reactant of Route 5
4-(5-Bromothiophen-2-yl)pyridine
Reactant of Route 6
Reactant of Route 6
4-(5-Bromothiophen-2-yl)pyridine

Citations

For This Compound
6
Citations
R Chen, L Wang, Z An, X Chen, P Chen - Liquid Crystals, 2021 - Taylor & Francis
A series of new calamitic liquid crystals (LCs), 4-(5-((4-(2-(trans-4-n-alkyl- cyclohexyl)ethyl)phenyl)ethynyl)-thiophen-2-yl)pyridine comprising a cyclohexyl, a phenyl and two …
Number of citations: 9 www.tandfonline.com
HY Sun, PD Mao, FF Yan, XF Li, RH Zhou… - Crystal Growth & …, 2023 - ACS Publications
Cyano-bridged FeCo heterometallic complexes showing electron-transfer-coupled spin transition (ETCST) have fueled enormous interest because of their potential applications in …
Number of citations: 0 pubs.acs.org
D Sahu, H Padhy, D Patra, D Kekuda, CW Chu… - Polymer, 2010 - Elsevier
A series of novel hydrogen-bonded (H-bonded) cross-linking polymers were generated by complexing various proton-donor (H-donor) solar cell dyes containing 3,6- and 2,7-…
Number of citations: 41 www.sciencedirect.com
DD Konieczna, H Biller, M Witte, WG Schmidt, A Neuba… - Tetrahedron, 2018 - Elsevier
The presented work comprised the synthesis and characterization of new ionic organic dyes as potential photosensitizer (PS) in the photocatalytic H 2 evolution reaction. The presented …
Number of citations: 24 www.sciencedirect.com
N Suzuki, M Saikusa, Y Hayashi, T Maeda, S Yagi - Dyes and Pigments, 2023 - Elsevier
We have demonstrated a molecular design based on a pyridinium–cyclic enolate betaine (PCB) skeleton to develop new dyes exhibiting intense fluorescence in the deep-red/near-…
Number of citations: 0 www.sciencedirect.com
R Chen, L Wang, Z An, X Chen, P Chen - Dyes and Pigments, 2023 - Elsevier
Molecular modification engineering is an important pathway to develop novel multifunctional materials. In this work, we designed and synthesized compounds nN-1, nSN, nFN and …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.